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3-(1-Bromovinyl)anisole

Cat. No.: B13681706
M. Wt: 213.07 g/mol
InChI Key: QAPOWFGRJOBFOS-UHFFFAOYSA-N
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Description

Overview of Halogenated Vinyl Aromatic Compounds as Key Synthetic Intermediates

Halogenated vinyl aromatic compounds are a class of organic molecules that serve as crucial intermediates in a multitude of synthetic transformations. frontiersin.orgscience.gov These compounds feature a vinyl group (C=C double bond) attached to an aromatic ring, with a halogen atom bonded to one of the carbons of the double bond. This arrangement provides a rich platform for chemical reactivity, most notably in the realm of transition metal-catalyzed cross-coupling reactions. frontiersin.org

The utility of vinyl halides in carbon-carbon bond formation is well-established, with reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings being cornerstone methodologies in synthetic organic chemistry. frontiersin.orglibretexts.orgtamu.edu The reactivity of the carbon-halogen bond in these reactions is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. libretexts.org Vinyl bromides, such as 3-(1-Bromovinyl)anisole, offer a good balance of reactivity and stability, making them highly valuable substrates.

The presence of the aromatic ring further expands the synthetic potential of these molecules, allowing for modifications to the aromatic core through electrophilic or nucleophilic aromatic substitution reactions. The interplay between the reactivity of the vinyl halide and the aromatic ring enables the construction of complex molecular architectures from relatively simple starting materials.

Table 1: Key Properties of this compound

PropertyValue
Chemical Formula C9H9BrO
Molar Mass 213.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 125-140 °C at 3 mmHg
Melting Point 50-55 °C

The data in this table is compiled from various chemical suppliers and databases. chemicalbook.comguidechem.com

Significance of Anisole (B1667542) Derivatives in Modern Organic Synthesis and Material Science

Anisole, or methoxybenzene, and its derivatives are a class of aromatic ethers that are widely utilized in organic synthesis and material science. unipa.italfa-chemistry.com The methoxy (B1213986) group (-OCH3) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org This electronic effect makes anisole derivatives valuable precursors for the synthesis of a diverse range of substituted aromatic compounds, including pharmaceuticals, agrochemicals, and fragrances. guidechem.comalfa-chemistry.com

Beyond their role as synthetic intermediates, anisole derivatives have found applications in material science. The incorporation of the anisole moiety into polymers and other materials can impart specific electronic and optical properties. smolecule.com For instance, anisole has been investigated as a "green" solvent alternative in certain chemical processes. mdpi.comresearchgate.net Furthermore, the methoxy group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the supramolecular organization and bulk properties of materials. unipa.itresearchgate.net The study of these interactions is crucial for the rational design of new materials with tailored functionalities. researchgate.net

Rationale for Dedicated Research on this compound: Bridging Reactivity and Structural Complexity

The dedicated research focus on this compound stems from its unique molecular architecture, which synergistically combines the reactivity of a vinyl bromide with the electronic and structural features of an anisole derivative. This combination offers a powerful tool for synthetic chemists to construct complex molecules with a high degree of control.

The vinyl bromide functionality serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents at the vinylic position. vulcanchem.com This is particularly valuable for the synthesis of polysubstituted alkenes and conjugated systems. The bromine atom can also be a site for substitution reactions with nucleophiles. smolecule.com

In essence, this compound acts as a bridge, connecting simple starting materials to complex, highly functionalized products. Its dual reactivity allows for a modular approach to synthesis, where different fragments can be introduced sequentially at both the vinyl and aromatic positions. This strategic combination of reactive sites makes this compound a valuable and versatile building block in the pursuit of novel and complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B13681706 3-(1-Bromovinyl)anisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-3-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3

InChI Key

QAPOWFGRJOBFOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for the Preparation of 3 1 Bromovinyl Anisole

Retrosynthetic Analysis of the 3-(1-Bromovinyl)anisole Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials, revealing potential synthetic routes. deanfrancispress.comslideshare.net For this compound, the primary disconnections focus on the formation of the vinyl bromide moiety.

Two key retrosynthetic disconnections are considered:

C=C Bond Disconnection (Olefination approach): The double bond is disconnected, suggesting an olefination reaction, such as the Wittig or Corey-Fuchs reaction. This approach identifies 3-methoxybenzaldehyde (B106831) as a key precursor, which would react with a C1-synthon carrying the bromine atom to form the vinyl bromide structure.

C-Br Bond Disconnection (Halogenation approach): The carbon-bromine bond is disconnected. This suggests a precursor like 3-vinylanisole or a related unsaturated system, which could undergo halogenation or a related transformation to introduce the bromine atom at the desired position. Another possibility is the transformation of a gem-dibromoalkene, which itself can be formed from an aldehyde. wikipedia.org

These primary disconnections form the basis for the main synthetic strategies discussed in the following sections.

Approaches to Bromo-substituted Vinyl Anisoles

The synthesis of bromo-substituted vinyl anisoles, specifically this compound, relies on established and innovative organic chemistry methodologies. These include creating the carbon-carbon double bond with the bromine already in place or introducing the bromine onto an existing vinyl group.

Stereoselective Olefination Reactions for Vinyl Bromide Formation

Olefination reactions are a cornerstone of alkene synthesis, providing powerful tools for constructing the double bond of this compound with control over its placement. libretexts.org

The Wittig reaction is a widely used method for preparing alkenes from aldehydes or ketones by reacting them with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgorganic-chemistry.org To synthesize this compound, the reaction would involve 3-methoxybenzaldehyde and a brominated Wittig reagent.

The synthesis proceeds via two main steps:

Preparation of the Phosphonium Salt: Triphenylphosphine (B44618) reacts with a suitable brominated methane (B114726) derivative, such as dibromomethane (B42720) or bromochloromethane, via an SN2 reaction to form the corresponding phosphonium salt. masterorganicchemistry.com

Ylide Formation and Reaction: The phosphonium salt is deprotonated with a strong base, like n-butyllithium (n-BuLi), to generate the phosphorus ylide. masterorganicchemistry.com This ylide then reacts with the carbonyl group of 3-methoxybenzaldehyde. The reaction proceeds through a betaine (B1666868) intermediate to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene, this compound, and the highly stable triphenylphosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The use of anisole (B1667542) as a solvent has been reported for certain Wittig reactions, which can simplify the workup process. google.com

A related approach involves the reaction of β-oxido phosphonium ylides, generated in situ from aldehydes and Wittig reagents, with electrophilic halogen sources to form bromo-substituted alkenes. organic-chemistry.orgorganic-chemistry.org

The Corey-Fuchs reaction provides a two-step method to convert aldehydes into terminal alkynes, proceeding through a key 1,1-dibromoolefin intermediate. organic-chemistry.orgnih.gov This intermediate is a direct precursor for synthesizing 1-bromovinyl compounds.

The general mechanism involves:

Formation of the Dibromoalkene: The aldehyde (in this case, 3-methoxybenzaldehyde) reacts with a reagent system typically composed of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). alfa-chemistry.comjk-sci.com This reaction, mechanistically similar to a Wittig reaction, forms a dibromomethylene phosphorus ylide which then reacts with the aldehyde to yield the 1,1-dibromo-2-(3-methoxyphenyl)ethene intermediate. wikipedia.orgalfa-chemistry.com The addition of zinc dust can improve yields and simplify purification. alfa-chemistry.comjk-sci.com

Conversion to the Vinyl Bromide: The resulting gem-dibromoalkene can be a versatile intermediate. researchgate.net While treatment with a strong base like n-butyllithium typically leads to a terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement, carefully controlled conditions or specific reducing agents can potentially lead to the selective removal of one bromine atom to afford the 1-bromovinyl product. wikipedia.orgorganic-chemistry.org For instance, the selective reduction of 1,1-dibromoalkenes can be achieved using dimethylphosphite (B8804443) and triethylamine. researchgate.net

Table 1: Comparison of Olefination Reactions for Vinyl Bromide Synthesis

Reaction Precursors Reagents Intermediate Key Features
Wittig Reaction 3-Methoxybenzaldehyde, Brominated Methane PPh₃, Strong Base (e.g., n-BuLi) Phosphonium Ylide Direct formation of the C=C bond with the bromine atom. organic-chemistry.orgmasterorganicchemistry.com

| Corey-Fuchs Reaction | 3-Methoxybenzaldehyde | CBr₄, PPh₃, (optional Zn) | 1,1-Dibromoalkene | Forms a versatile gem-dibromoalkene precursor which can be further transformed. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

Halogenation Protocols and Halodesilylation Reactions

An alternative strategy to olefination is the introduction of a bromine atom onto a pre-existing vinyl group. Halodesilylation has emerged as a powerful and stereoselective method for this purpose. nih.govresearchgate.net

A highly efficient one-pot synthesis of (E)-β-aryl vinyl bromides has been developed based on sequential ruthenium-catalyzed silylative coupling and N-halosuccinimide-mediated halodesilylation. organic-chemistry.orgnih.govresearchgate.net The steps for applying this to the synthesis of a related isomer of the target compound would be:

Silylative Coupling: A styrene (B11656) derivative, such as 3-vinylanisole, would react with a silylating agent in the presence of a ruthenium catalyst.

Halodesilylation: The resulting vinylsilane intermediate is then treated with an electrophilic bromine source, typically N-bromosuccinimide (NBS). The C-Si bond is cleaved and replaced with a C-Br bond, yielding the vinyl bromide. nih.govresearchgate.net This method is noted for its high stereoselectivity, typically affording the (E)-isomer. organic-chemistry.orgnih.gov

Regioselective Bromination of Unsaturated Anisole Precursors

Direct bromination of an unsaturated precursor is a classical approach to forming haloalkanes. For this compound, this could involve the addition of bromine across the double bond of 3-vinylanisole followed by elimination, or the halodecarboxylation of an α,β-unsaturated carboxylic acid.

Addition-Elimination: The reaction of 3-vinylanisole with molecular bromine (Br₂) would likely lead to the formation of 1,2-dibromo-1-(3-methoxyphenyl)ethane. Subsequent base-induced elimination of hydrogen bromide (HBr) would then generate the vinyl bromide. Controlling the regioselectivity of the elimination step is crucial to favor the desired 1-bromovinyl product over its isomer.

Halodecarboxylation: The Hunsdiecker reaction and its modern variants allow for the conversion of carboxylic acids to organic halides. researchgate.net More specifically, the decarboxylative halogenation of α,β-unsaturated carboxylic acids can yield vinyl halides. acs.orgnih.gov For example, (E)-β-arylvinyl bromides can be prepared by microwave irradiation of the corresponding 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate. organic-chemistry.org Applying this to 3-(3-methoxyphenyl)propenoic acid would provide a direct route to the corresponding vinyl bromide.

Table 2: Summary of Halogenation and Related Methodologies

Method Precursor Reagents Key Features
Halodesilylation 3-Vinylanisole Silylating agent, Ru-catalyst, NBS One-pot, highly stereoselective synthesis of (E)-vinyl bromides. nih.govresearchgate.net
Halodecarboxylation 3-(3-methoxyphenyl)propenoic acid NBS, LiOAc, Microwave Converts readily available unsaturated acids directly to vinyl bromides. organic-chemistry.orgacs.org

| Addition-Elimination | 3-Vinylanisole | Br₂, Base | A two-step classical approach involving addition and elimination reactions. sci-hub.se |

Transformations from Other Vinyl Halides (e.g., Vinyl Iodides)

One direct method for preparing this compound is through a halogen exchange reaction, specifically by converting the corresponding vinyl iodide, 3-(1-iodovinyl)anisole. This type of transformation, often referred to as a vinylic Finkelstein reaction, can be effectively catalyzed by copper complexes. frontiersin.orgacs.org

The use of catalytic amounts of copper(I) iodide, in conjunction with a diamine ligand such as trans-N,N′-dimethylcyclohexane-1,2-diamine, facilitates the smooth conversion of vinyl iodides to their less accessible vinyl bromide counterparts. acs.orgorganic-chemistry.org The reaction proceeds with a suitable bromide source, like tetramethylammonium (B1211777) bromide, and is notable for its excellent yields and complete retention of the double bond's geometry. acs.orgorganic-chemistry.org This stereospecificity is crucial for applications where the configuration of the vinyl group is important. The mild reaction conditions enhance its applicability and tolerance of various functional groups. organic-chemistry.org This method provides a reliable and direct route to this compound from its vinyl iodide precursor, leveraging the higher reactivity of the C-I bond to drive the substitution. wikipedia.org

Table 1: Representative Conditions for Copper-Catalyzed Vinylic Halogen Exchange

Substrate TypeCatalyst SystemHalogen SourceSolventTemperature (°C)Key FeatureReference
Alkenyl IodideCuI / trans-N,N′-dimethylcyclohexane-1,2-diamineTetramethylammonium bromideToluene80Full retention of stereochemistry acs.orgorganic-chemistry.org
Vinyl BromideCuI / (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamineNaIDioxane110General method for iodination frontiersin.orgorganic-chemistry.org

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer powerful tools for synthesizing this compound with high efficiency and control. These can be broadly categorized into transition metal-catalyzed routes and, more recently, metal-free transformations.

A highly efficient and stereoselective one-pot synthesis of (E)-β-aryl vinyl bromides, including derivatives like this compound, has been developed utilizing a sequential ruthenium-catalyzed reaction. acs.orgorganic-chemistry.orgnih.gov This protocol begins with the silylative coupling of a styrene derivative, in this case, 3-methoxystyrene, with a vinylsilane such as trimethylvinylsilane. acs.orgorganic-chemistry.org The reaction is catalyzed by a ruthenium complex, for instance, [RuHCl(CO)(PPh₃)₃] or the more reactive [RuHCl(CO)(PCy₃)₂]. acs.orgsemanticscholar.orgrsc.org This step produces an (E)-styrylsilane intermediate with high stereoselectivity. organic-chemistry.org

Following the silylative coupling, the intermediate is subjected to bromodesilylation without the need for purification. organic-chemistry.org This is achieved by adding a halogenating agent, N-bromosuccinimide (NBS), to the reaction mixture. acs.org The use of a specific solvent mixture, such as toluene/acetonitrile (B52724), is key to the success of this one-pot sequence. acs.org This method is advantageous as it starts from readily available and inexpensive styrenes and demonstrates tolerance to various functional groups on the aromatic ring, including methoxy (B1213986) groups. organic-chemistry.org The result is a highly stereoselective synthesis of the (E)-isomer of this compound.

Table 2: Ruthenium-Catalyzed One-Pot Synthesis of (E)-β-Aryl Vinyl Bromides

Starting StyreneCatalystReagentsSolvent SystemYield (%)Stereoselectivity (E:Z)Reference
StyreneRuHCl(CO)(PPh₃)₃1) Trimethylvinylsilane 2) NBSToluene, then Toluene/MeCN85>99:1 acs.org
4-MethoxystyreneRuHCl(CO)(PPh₃)₃1) Trimethylvinylsilane 2) NBSToluene, then Toluene/MeCN81>99:1 acs.orgorganic-chemistry.org
4-ChlorostyreneRuHCl(CO)(PPh₃)₃1) Trimethylvinylsilane 2) NBSToluene, then Toluene/MeCN86>99:1 acs.orgorganic-chemistry.org

In line with the principles of sustainable chemistry, metal-free and organocatalytic methods for the synthesis of vinyl bromides are gaining attention. A notable metal-free approach is the trapping of diazo species in an intermolecular reaction with two independent ions, which installs both an electrophile and a nucleophile on the same carbon, leading to the regioselective formation of various vinyl halides. organic-chemistry.org

Another relevant strategy is the halodecarboxylation of α,β-unsaturated carboxylic acids. researchgate.net For the synthesis of this compound, the precursor would be 3-methoxycinnamic acid. An eco-friendly method employs ethylenebis(N-methylimidazolium) ditribromide, an ionic liquid that acts as both the solvent and brominating reagent, to afford β-aryl vinyl bromides in good yields. researchgate.net

Furthermore, a catalytic, metal-free approach for bromodecarboxylation uses sodium tungstate (B81510) as a catalyst with potassium bromide as the bromine source and hydrogen peroxide as a green oxidant. tandfonline.com This reaction proceeds efficiently in water, making it an environmentally benign option. tandfonline.com Such methods avoid the use of toxic heavy metals and often proceed under mild conditions. While not always strictly "organocatalytic" in the sense of using small chiral organic molecules to induce asymmetry, these metal-free systems represent a significant move away from traditional transition-metal dependency. ucl.ac.uknih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. organic-chemistry.orgresearchgate.net Key objectives include preventing waste, maximizing atom economy, using less hazardous chemicals, and employing safer solvents. organic-chemistry.orgrsc.org

Catalytic methods are inherently greener than stoichiometric reactions because they reduce waste by using only small amounts of the catalyst, which can often be recycled. organic-chemistry.orgrsc.org The ruthenium-catalyzed silylative coupling and copper-catalyzed halide exchange are examples of this principle in action for preparing this compound. organic-chemistry.orgacs.org

The choice of solvent and reagents is also critical. A significant advancement is the use of water as a reaction medium, which is considered the ultimate green solvent. tandfonline.com The sodium tungstate-catalyzed bromodecarboxylation of 3-methoxycinnamic acid in water is a prime example of a sustainable route. tandfonline.com This process uses hydrogen peroxide as the terminal oxidant, which produces water as its only byproduct, thereby maximizing atom economy and avoiding hazardous waste. tandfonline.comrsc.org The use of dimethyl isosorbide, a sustainable solvent, in related nickel-catalyzed cross-coupling reactions also points toward greener alternatives in synthetic protocols. acs.org

Replacing hazardous reagents is another cornerstone of green chemistry. Traditional bromination often involves molecular bromine, which is highly toxic and corrosive. sci-hub.se Sustainable alternatives, such as the combination of potassium bromide (KBr) and an oxidant like hydrogen peroxide (H₂O₂), or the use of ionic liquid-based brominating agents, significantly improve the safety and environmental profile of the synthesis. researchgate.nettandfonline.com These approaches reduce reliance on toxic halides and align with the goal of designing safer chemical syntheses. mdpi.com

Reactivity and Mechanistic Aspects of 3 1 Bromovinyl Anisole Transformations

Cross-Coupling Reactions of the Vinyl Bromide Moiety

The vinyl bromide group in 3-(1-bromovinyl)anisole is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of complex molecular architectures from simple precursors under relatively mild conditions. The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the vinyl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Palladium catalysts are paramount in mediating the coupling of this compound with a wide array of nucleophilic partners. The choice of ligands, bases, and solvents is crucial for achieving high efficiency and selectivity in these transformations.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the vinylic position.

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of this compound to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base. The final step is reductive elimination, which yields the coupled product and regenerates the active palladium(0) catalyst. libretexts.org

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of a vinyl bromide with an organoboron reagent.

EntryOrganoboron ReagentCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95
24-Methylphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane8092
3(E)-Styrylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O9088

This data is representative of typical Suzuki-Miyaura couplings of vinyl bromides and does not represent specific experimental results for this compound due to a lack of published data for this specific compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide, such as this compound, and an alkene. mdpi.com This reaction is an effective method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. nih.gov

Typical conditions for the Heck reaction are presented in the table below.

EntryAlkeneCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Styrene (B11656)Pd(OAc)₂PPh₃Et₃NDMF10085
2n-Butyl acrylatePdCl₂(PPh₃)₂-K₂CO₃Acetonitrile (B52724)8090
3CyclohexenePd₂(dba)₃P(o-tol)₃NaOAcDMA12075

This data is illustrative of general Heck reactions with vinyl bromides. Specific experimental data for this compound is not available in the surveyed literature.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl halide and a terminal alkyne, leading to the synthesis of conjugated enynes. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. jk-sci.com The catalytic cycle involves the oxidative addition of this compound to the palladium(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium(II) intermediate affords the enyne product and regenerates the palladium(0) catalyst. wikipedia.org

A summary of typical Sonogashira coupling conditions is provided below.

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF6593
21-HeptynePdCl₂(PPh₃)₂CuBri-Pr₂NHDMF8088
3TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIPiperidineToluene7091

This table represents typical conditions for Sonogashira couplings. Data specific to this compound could not be located in the reviewed scientific literature.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc reagent. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds between various types of carbon centers. For this compound, this reaction would involve coupling with an organozinc compound to form a new carbon-carbon bond.

The mechanism of the Negishi coupling follows the general catalytic cycle of oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to yield the final product. wikipedia.org

Representative conditions for the Negishi coupling of a vinyl bromide are shown in the table below.

EntryOrganozinc ReagentCatalystLigandSolventTemp. (°C)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄-THF6089
2Benzylzinc bromidePd₂(dba)₃P(o-tol)₃DMF5085
3Ethylzinc iodidePdCl₂(dppf)-DMA7082

The data presented is characteristic of Negishi couplings with vinyl bromides. Specific examples involving this compound were not found in the available literature.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is valued for its mild reaction conditions and its tolerance of a wide variety of functional groups. The organostannanes are stable to air and moisture, making them convenient reagents.

The mechanism of the Stille reaction is similar to other palladium-catalyzed cross-coupling reactions, involving an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org A key feature is the transfer of an organic group from the organotin reagent to the palladium center in the transmetalation step.

The following table provides an overview of typical Stille coupling conditions.

EntryOrganotin ReagentCatalystLigandAdditiveSolventTemp. (°C)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄--Toluene11091
2Tributyl(vinyl)tinPd₂(dba)₃AsPh₃LiClTHF7087
3Trimethyl(4-methoxyphenyl)tinPdCl₂(PPh₃)₂-CuINMP8084

This table illustrates general conditions for the Stille coupling of vinyl bromides. Research detailing the Stille coupling of this compound specifically could not be identified.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling has become an indispensable tool in organic synthesis, offering a cost-effective and highly reactive alternative to palladium-based systems. These reactions are particularly effective for creating carbon-carbon and carbon-heteroatom bonds from organohalides, including vinyl bromides like this compound. The versatility of nickel catalysis stems from its ability to access multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)), enabling diverse mechanistic pathways.

For a substrate like this compound, nickel-catalyzed cross-couplings typically involve the reaction of the vinyl bromide with an organometallic nucleophile, such as an organozinc (Negishi coupling), organoboron (Suzuki coupling), or Grignard (Kumada coupling) reagent. The general catalytic cycle often begins with the oxidative addition of the vinyl bromide to a low-valent nickel(0) complex, forming a nickel(II) intermediate. This is followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst.

While specific studies on this compound are not extensively documented, the reactivity of similar vinyl bromides is well-established. For instance, nickel-catalyzed asymmetric cross-couplings of racemic secondary propargylic halides with arylzinc reagents have been successfully demonstrated using commercially available catalyst systems like NiCl₂·glyme and a pybox ligand. This highlights the potential for developing stereoconvergent couplings using chiral nickel catalysts with substrates containing a stereocenter adjacent to the vinyl bromide.

The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst. Ligands such as phosphines, N-heterocyclic carbenes (NHCs), and bipyridines are commonly employed to stabilize the nickel center and facilitate the elementary steps of the catalytic cycle.

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions of Vinyl Halides This table is illustrative of typical conditions used for vinyl halides and serves as a predictive model for this compound based on established methodologies.

Coupling TypeNucleophile (R-M)LigandCatalyst PrecursorProductRef.
NegishiAryl-ZnXPyboxNiCl₂·glyme3-(1-Arylvinyl)anisole
SuzukiAryl-B(OR)₂PPh₃Ni(cod)₂3-(1-Arylvinyl)anisole
KumadaAlkyl-MgBrdppeNiCl₂(dppe)3-(1-Alkylvinyl)anisole

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed coupling reactions, particularly Ullmann-type condensations, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. These reactions are especially valuable for the arylation and vinylation of amines, phenols, thiols, and other nucleophiles. For this compound, Ullmann-type reactions provide a direct route to functionalize the vinylic position.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of milder, catalytic systems through the use of specific ligands. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and L-proline can significantly accelerate the reaction, allowing it to proceed at lower temperatures with catalytic amounts of a copper source (e.g., CuI, Cu₂O, or Cu(OAc)₂).

In a typical copper-catalyzed C-N coupling, this compound would react with an amine in the presence of a copper catalyst and a base. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the vinyl bromide. Similarly, C-O coupling with phenols or alcohols would proceed via a copper(I) alkoxide or phenoxide intermediate. These ligand-accelerated systems have broadened the scope of Ullmann reactions to include a wider range of functional groups.

Table 2: Potential Copper-Catalyzed Ullmann-Type Reactions of this compound This table illustrates potential transformations based on established copper-catalyzed methods for vinyl halides.

Coupling PartnerLigandCatalystBaseProductRef.
AnilineL-ProlineCuIK₂CO₃N-(1-(3-methoxyphenyl)vinyl)aniline
Phenol1,10-PhenanthrolineCuICs₂CO₃3-(1-Phenoxyvinyl)anisole
ImidazoleEthyl 2-oxocyclohexanecarboxylateCu₂OK₃PO₄1-(1-(3-methoxyphenyl)vinyl)-1H-imidazole

Other Transition Metal-Catalyzed Coupling Transformations (e.g., Iron-catalyzed)

Iron, being earth-abundant, inexpensive, and environmentally benign, has emerged as an attractive alternative to precious metals in cross-coupling catalysis. Iron-catalyzed cross-coupling reactions have been successfully applied to connect alkyl, alkenyl, and aryl fragments. The reaction of vinyl halides with Grignard reagents, first demonstrated by Kochi and Tamura, is a foundational example of iron's catalytic prowess.

For this compound, an iron-catalyzed cross-coupling with an alkyl or aryl Grignard reagent would offer a straightforward method for C-C bond formation. These reactions are often proposed to proceed through radical mechanisms or pathways involving well-defined organoiron intermediates, although the precise mechanisms can be complex and are still a subject of investigation. Catalysts such as iron(III) acetylacetonate (Fe(acac)₃) or iron chlorides (FeCl₂ or FeCl₃) are commonly used, often without the need for specialized ligands.

The scope of iron catalysis has expanded to include reactions with a variety of organometallic reagents and substrates, demonstrating its versatility. While the functional group tolerance may sometimes be narrower than that of palladium or nickel systems, the low cost and toxicity of iron make it a highly desirable catalyst for large-scale synthesis.

Functional Group Interconversions at the Vinyl Bromide Center

Direct nucleophilic substitution at a vinylic carbon is generally challenging due to the high energy of the potential intermediates and the repulsion between the incoming nucleophile and the pi-system of the double bond. However, under certain conditions, nucleophilic vinylic substitution (SₙV) can occur. For this compound, the presence of the aryl group can influence the reactivity of the vinyl bromide towards nucleophiles.

The mechanisms for SₙV reactions can vary, including addition-elimination pathways, particularly if the double bond is activated by electron-withdrawing groups, or elimination-addition pathways involving an alkyne intermediate. Given the structure of this compound, an addition-elimination mechanism is less likely without further activation. However, with strong bases or under specific catalytic conditions, substitution can be achieved. For example, copper-catalyzed Ullmann-type reactions can be viewed as a form of catalyzed nucleophilic substitution.

The vinyl bromide group in this compound can be reduced to a vinyl group, yielding 3-vinylanisole (also known as 3-methoxystyrene). This transformation is a valuable method for removing the halogen while retaining the double bond for further synthetic manipulations. A variety of reducing agents and catalytic systems can accomplish this debromination.

Catalytic hydrogenation is a common method, often employing a palladium catalyst (e.g., Pd/C) with a hydrogen source. To achieve selective reduction of the carbon-bromine bond without saturating the vinyl double bond or affecting the aromatic ring, careful selection of the catalyst and reaction conditions is necessary. Mild hydrogen sources like hydrogen gas at low pressure, or transfer hydrogenation reagents such as ammonium formate or silanes, can be effective.

Other methods for the reduction of vinyl halides include the use of metal hydrides, such as tributyltin hydride (Bu₃SnH) via a radical mechanism, or dissolving metal reductions. The choice of method depends on the desired functional group compatibility and reaction scale. The product, 3-vinylanisole, is a useful monomer and building block in organic synthesis.

Reactivity of the Anisole (B1667542) Ring in this compound

The anisole ring in this compound is subject to electrophilic aromatic substitution (SₑAr), a cornerstone of aromatic chemistry. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the 1-bromovinyl group (-C(Br)=CH₂).

The methoxy group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, where the oxygen lone pairs donate electron density into the aromatic ring. This donation stabilizes the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the positions ortho or para to the methoxy group.

The 1-bromovinyl group, in contrast, is generally considered a deactivating group. The vinyl part can be weakly activating or deactivating depending on resonance and inductive effects, while the electronegative bromine atom exerts a -I (inductive) effect, withdrawing electron density from the ring and deactivating it towards electrophilic attack.

When both groups are present on the ring, their directing effects must be considered in concert. The powerful activating and directing effect of the methoxy group typically dominates. The methoxy group is at position 1, and the 1-bromovinyl group is at position 3. The positions ortho to the methoxy group are 2 and 6, and the para position is 4. Therefore, incoming electrophiles are expected to preferentially substitute at positions 2, 4, and 6. Position 5 is meta to the methoxy group and also adjacent to the deactivating 1-bromovinyl group, making it the least favorable site for substitution. Steric hindrance from the adjacent 1-bromovinyl group might disfavor substitution at position 2, potentially leading to a preference for positions 4 and 6.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileExpected Major Product(s)
BrominationBr⁺ (from Br₂/FeBr₃)4-Bromo-3-(1-bromovinyl)anisole and 2-Bromo-5-(1-bromovinyl)anisole
NitrationNO₂⁺ (from HNO₃/H₂SO₄)3-(1-Bromovinyl)-4-nitroanisole and 5-(1-Bromovinyl)-2-nitroanisole
Friedel-Crafts AcylationRCO⁺ (from RCOCl/AlCl₃)1-(5-(1-Bromovinyl)-2-methoxyphenyl)ethan-1-one

Electrophilic Aromatic Substitution on the Anisole Ring (e.g., Bromination, Alkylation)

The anisole ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methoxy group. This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. nih.gov The 1-bromovinyl substituent at the C3 position will sterically and electronically influence the regioselectivity of these reactions.

Bromination:

Electrophilic bromination of anisole typically shows high selectivity for the para position. nih.govresearchgate.net For this compound, the para position relative to the methoxy group is C6. The two ortho positions are C2 and C4. The incoming electrophile will be directed to these activated positions. Given the steric bulk of the 1-bromovinyl group at C3, substitution at the C2 position may be favored over the C4 position. However, the electronic directing effect of the methoxy group is dominant, generally leading to a mixture of ortho and para products. The precise ratio of these products can be influenced by reaction conditions such as the solvent and the nature of the brominating agent (e.g., Br₂, N-bromosuccinimide). lookchem.com

The mechanism proceeds via the formation of a positively charged arenium ion (also known as a sigma complex), where the bromine electrophile has added to the ring. This intermediate is stabilized by resonance, with the positive charge delocalized over the ring and onto the oxygen atom of the methoxy group. The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring. nih.gov

Alkylation (Friedel-Crafts):

Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.com Similar to bromination, the methoxy group directs the incoming alkyl group to the ortho and para positions.

The reaction mechanism begins with the formation of a carbocation or a carbocation-like complex from the alkylating agent and the Lewis acid. mt.com This electrophile is then attacked by the electron-rich anisole ring to form a resonance-stabilized arenium ion. A final deprotonation step yields the alkylated anisole product. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can further activate the ring. organic-chemistry.org Careful control of reaction conditions is necessary to achieve mono-alkylation.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

ReactionElectrophilePredicted Major Products (Sites of Substitution)Key Mechanistic Feature
BrominationBr⁺6-bromo-3-(1-bromovinyl)anisole (para to -OCH₃) 2-bromo-3-(1-bromovinyl)anisole (ortho to -OCH₃)Formation of a resonance-stabilized arenium ion.
Friedel-Crafts AlkylationR⁺ (Carbocation)4-alkyl-3-(1-bromovinyl)anisole (ortho to -OCH₃) 6-alkyl-3-(1-bromovinyl)anisole (para to -OCH₃)Generation of an electrophilic carbocation by a Lewis acid.

Directed Metalation and Functionalization of the Anisole Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org The methoxy group of anisole is a classic and effective DMG. harvard.edu This process generates a specific aryllithium intermediate that can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

In the case of this compound, the methoxy group can direct lithiation to either the C2 or C4 position. The mechanism involves the initial coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the methoxy group. wikipedia.org This coordination brings the alkyl base into close proximity to the ortho protons, facilitating their abstraction and the formation of the aryllithium species. cornell.edu The choice between the C2 and C4 positions will be influenced by both steric and electronic factors. The 1-bromovinyl group at C3 may exert some steric hindrance, potentially favoring metalation at the less hindered C2 position.

Once the aryllithium intermediate is formed, it can react with a variety of electrophiles, allowing for the introduction of functional groups such as:

Halogens: (e.g., using C₂Cl₆ or I₂)

Carbonyls: (e.g., using DMF for formylation or CO₂ for carboxylation)

Silyl groups: (e.g., using Me₃SiCl)

Boronic esters: (e.g., using trialkyl borates)

This method provides a highly regioselective alternative to electrophilic aromatic substitution for the functionalization of the anisole ring. nih.gov

Mechanistic Investigations of Reactions Involving this compound

The 1-bromovinyl group is the primary site of reactivity for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Mechanistic studies of these reactions provide insight into the catalytic cycles, the roles of various reaction components, and the factors controlling reactivity and selectivity.

Catalytic Cycles in Cross-Coupling Reactions

The vinyl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions proceed through a well-established catalytic cycle involving a palladium(0) active species. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound. The catalytic cycle generally consists of three main steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent (which is activated by a base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Heck Reaction: This reaction couples the vinyl bromide with an alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle shares the initial oxidative addition step with the Suzuki coupling. This is followed by:

Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. nih.gov

β-Hydride Elimination: A hydrogen atom from the newly appended alkyl chain is eliminated, forming the final substituted alkene product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Role of Ligands and Solvents in Modulating Reactivity and Selectivity

The outcome of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and solvents. These components can influence catalyst stability, reactivity, and the selectivity of the reaction. nih.govnih.gov

Ligands: Phosphine ligands are commonly used in these reactions. The steric and electronic properties of the phosphine ligand can have a profound impact.

Sterically bulky ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) can promote the reductive elimination step and may favor the formation of monoligated palladium species, which are often highly reactive in oxidative addition. nih.gov

Electron-rich ligands can increase the electron density on the palladium center, facilitating the oxidative addition step. The choice of ligand can significantly affect the rate and efficiency of the coupling. acs.org

Solvents: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle and even alter the reaction mechanism. nih.govresearchgate.net

Polar aprotic solvents like DMF, acetonitrile, or DMSO can stabilize charged intermediates and transition states, potentially accelerating the reaction. nih.gov

Nonpolar solvents such as toluene or THF are also commonly used. In some cases, changing the solvent can switch the selectivity of a reaction, for instance, in substrates with multiple reactive sites. nih.gov The use of aqueous solvent systems is also becoming more common for green chemistry applications. acs.org

Table 2: Influence of Ligands and Solvents on Suzuki-Miyaura Coupling of Vinyl Bromides This table summarizes general trends observed in palladium-catalyzed cross-coupling reactions.

ComponentTypeEffect on Catalytic CycleExample
LigandBulky, Electron-Rich PhosphinesAccelerates oxidative addition and reductive elimination. Stabilizes the Pd(0) catalyst.P(t-Bu)₃, SPhos
N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form stable complexes, often leading to highly active and robust catalysts.IPr, IMes
SolventPolar AproticCan stabilize charged intermediates, potentially increasing reaction rates.DMF, Acetonitrile
Nonpolar / EtherealCommonly used, can influence catalyst solubility and aggregation state.Toluene, THF

Transition State Analysis and Energy Profiles

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of cross-coupling reactions at a molecular level. chemistryjournals.netvu.nl These studies allow for the characterization of intermediates and transition states, providing detailed energy profiles for the entire catalytic cycle.

Oxidative Addition: For vinyl bromides, the oxidative addition to a Pd(0) complex is a key step. DFT calculations can determine the activation energy barrier for this process. The transition state typically involves the elongation of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. The rate of oxidative addition for vinyl halides is generally faster than for aryl halides. acs.org Studies on related systems show that the activation free energy barrier for the oxidative addition of a vinyl bromide to a palladium complex can be computationally modeled to understand reactivity trends. acs.org

Reductive Elimination: This final step, which forms the product, also proceeds through a specific transition state. The geometry of this transition state is crucial for the efficient release of the product and regeneration of the catalyst. Computational analysis helps to understand how factors like ligand sterics and electronics influence the energy barrier for this step.

Applications of 3 1 Bromovinyl Anisole As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The strategic importance of 3-(1-bromovinyl)anisole in creating complex organic molecules lies in its capacity for sequential and controlled C-C bond formation. The vinyl bromide moiety serves as a robust handle for initial cross-coupling reactions, which can be followed by further functionalization of the molecule. This stepwise approach is fundamental in the assembly of polysubstituted aromatic compounds and other intricate structures.

Synthesis of Substituted Styrenes and Stilbene (B7821643) Derivatives

This compound is a key precursor in the synthesis of substituted styrenes and stilbenes, which are significant structural motifs in medicinal chemistry and materials science. The vinyl bromide group readily participates in palladium-catalyzed cross-coupling reactions, providing reliable pathways to these classes of compounds.

The Suzuki-Miyaura coupling is a widely used method for this transformation, reacting this compound with various aryl or vinyl boronic acids. This reaction is known for its high functional group tolerance and generally provides the coupled products in good to excellent yields. Similarly, the Heck reaction offers a powerful tool for the arylation or vinylation of this compound, reacting it with a variety of alkenes to furnish stilbene derivatives and substituted dienes. The choice of catalyst, ligand, base, and reaction conditions can be tailored to optimize the yield and stereoselectivity of the desired styrene (B11656) or stilbene product.

Coupling ReactionCoupling PartnerProduct TypeCatalyst System (Typical)
Suzuki-MiyauraArylboronic AcidSubstituted StyrenePd(PPh₃)₄ / Base
HeckAlkene (e.g., Styrene)Stilbene DerivativePd(OAc)₂ / Phosphine Ligand / Base
StilleOrganostannaneSubstituted StyrenePd(PPh₃)₄
SonogashiraTerminal AlkyneConjugated EnynePdCl₂(PPh₃)₂ / CuI / Base

Precursor in the Formation of Heterocyclic Compounds (e.g., Spiroindenyl-2-oxindoles, Benzofurans)

The inherent reactivity of this compound also makes it a valuable precursor for the synthesis of various heterocyclic structures. Its ability to act as a dielectrophile or to undergo intramolecular cyclization after initial functionalization is key to these applications.

One notable application is in the synthesis of spiroindenyl-2-oxindoles. A palladium-catalyzed spirocyclization reaction between 2-bromoarylamides and vinyl bromides, such as this compound, provides an efficient route to this complex spirocyclic scaffold. The process involves a cascade of carbopalladation and C-H functionalization steps. Furthermore, the methoxy (B1213986) group on the aromatic ring of this compound opens the possibility for its conversion into a hydroxyl group. The resulting ortho-hydroxystyrene derivative can then undergo intramolecular cyclization to form substituted benzofurans, a common and important heterocyclic motif in biologically active compounds.

Role in Polymer Chemistry and Functional Material Precursor Synthesis

In the realm of materials science, this compound serves as a precursor for the development of functional polymers and organic electronic materials. The vinyl group can be polymerized, and the bromo-substituent provides a site for post-polymerization modification or for use in cross-coupling polymerization methods.

Synthesis of Monomers for Controlled Polymerization

This compound can be chemically modified to produce functionalized monomers suitable for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For instance, the vinyl bromide can be converted into other functional groups that can initiate or participate in these controlled processes. This allows for the synthesis of well-defined polymers with controlled molecular weights, narrow dispersity, and specific end-group functionalities, which is crucial for creating advanced materials.

Incorporation into π-Conjugated Systems for Electronic Applications

The aromatic structure of this compound makes it a suitable building block for π-conjugated systems, which are the basis for many organic electronic materials. Through polymerization methods like Suzuki or Stille polycondensation, it can be incorporated into polymer backbones. The resulting polymers, often derivatives of poly(phenylene vinylene) (PPV), can exhibit interesting photophysical and electronic properties. The methoxy group can influence the polymer's solubility and electronic energy levels (HOMO/LUMO), which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to use this compound as a starting point allows for the systematic tuning of material properties through chemical design.

Spectroscopic and Analytical Methodologies for Characterization of 3 1 Bromovinyl Anisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While specific experimental data for 3-(1-bromovinyl)anisole is not widely published, the expected spectral features can be accurately predicted based on the analysis of its constituent functional groups and data from closely related analogs, such as 3-bromoanisole (B1666278) and various bromovinylbenzene derivatives.

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinyl proton, and the methoxy (B1213986) protons. The chemical shift (δ), reported in parts per million (ppm), for each proton is influenced by its local electronic environment. libretexts.org

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are not chemically equivalent and would appear in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org Their specific shifts and coupling patterns depend on their position relative to the electron-donating methoxy group and the electron-withdrawing bromovinyl group. The proton ortho to the methoxy group and meta to the bromovinyl group would likely be the most shielded (furthest upfield), while the proton ortho to the bromovinyl group would be the most deshielded (furthest downfield). The complex splitting patterns (e.g., doublet, triplet, doublet of doublets) arise from spin-spin coupling with adjacent protons.

Vinyl Proton (=CHBr): The single proton on the vinyl group is expected to resonate in the range of 5.5-7.5 ppm. orgchemboulder.com Its chemical shift is influenced by the adjacent bromine atom and the aromatic ring.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found in the upfield region, around 3.8 ppm. chegg.com

Table 5.1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton TypePredicted Chemical Shift (ppm)MultiplicityIntegration
Methoxy (-OCH₃)~ 3.8Singlet (s)3H
Vinyl (=CHBr)~ 6.0 - 7.0Singlet (s)1H
Aromatic (Ar-H)~ 6.8 - 7.5Multiplet (m)4H

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line. For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the vinyl carbons, and one for the methoxy carbon.

Aromatic Carbons (Ar-C): These signals typically appear between 110 and 160 ppm. pdx.edu The carbon atom directly attached to the oxygen of the methoxy group (C3) is expected to be the most deshielded in the aromatic region (around 160 ppm), while the carbon attached to the bromovinyl group (C1) would also be significantly downfield.

Vinyl Carbons (-C=CHBr): The two sp²-hybridized carbons of the vinyl group would resonate in the alkene region (100-150 ppm). pdx.edu The carbon bearing the bromine atom (-C Br=CH) would be shifted further upfield compared to the carbon attached to the aromatic ring (C -Ar).

Methoxy Carbon (-OCH₃): The sp³-hybridized carbon of the methoxy group is the most shielded and would appear furthest upfield, typically around 55-60 ppm. hmdb.ca

Table 5.2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon TypePredicted Chemical Shift (ppm)
Methoxy (-OCH₃)55 - 60
Vinyl (=CHBr)110 - 130
Vinyl (-C =CHBr)130 - 145
Aromatic (Ar-C)115 - 140
Aromatic (Ar-C-O)158 - 162

2D NMR Techniques for Connectivity and Proximity Assessment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). omicsonline.org It would be used to establish the connectivity between the protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. omicsonline.org This would allow for the direct assignment of each carbon signal based on the already assigned proton signals (e.g., linking the methoxy proton singlet to the methoxy carbon signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm stereochemistry, for example, the relative orientation of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu The IR spectrum of this compound would show characteristic absorption bands corresponding to its key structural features. nih.gov

=C-H Stretch (Aromatic and Vinyl): The stretching of C-H bonds where the carbon is sp²-hybridized typically appears at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). pressbooks.pub

-C-H Stretch (Alkyl): The C-H bonds of the sp³-hybridized methoxy group will show stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. pressbooks.pub

C=C Stretch (Aromatic and Vinyl): The carbon-carbon double bond stretching in the aromatic ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The vinyl C=C stretch is also expected in this region, typically around 1620-1680 cm⁻¹. missouri.edu

C-O Stretch (Ether): Aryl-alkyl ethers show strong, characteristic C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.com

Table 5.3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Absorption (cm⁻¹)Intensity
Aromatic/Vinyl C-HStretch3000 - 3100Medium
Alkyl C-H (-OCH₃)Stretch2850 - 2960Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Vinyl C=CStretch1620 - 1680Medium-Weak
Aryl C-OAsymmetric Stretch~ 1250Strong
Alkyl C-OSymmetric Stretch~ 1040Strong
C-BrStretch515 - 690Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₉H₉BrO), a key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).

Molecular Ion (M⁺): The molecular ion peak would appear as a doublet with equal intensity at m/z = 212 (for C₉H₉⁷⁹BrO) and m/z = 214 (for C₉H₉⁸¹BrO). Aromatic compounds typically show a prominent molecular ion peak. whitman.edu

Fragmentation: Common fragmentation pathways for aryl ethers include the loss of the alkyl group (a methyl radical, •CH₃) to give an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. quizlet.com Another significant fragmentation would be the loss of the bromine radical (•Br), leading to peaks at [M-79]⁺ and [M-81]⁺.

Table 5.4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIon StructureDescription
212 / 214[C₉H₉BrO]⁺Molecular ion (M⁺, M+2)
197 / 199[C₈H₆BrO]⁺Loss of methyl radical (•CH₃)
133[C₉H₉O]⁺Loss of bromine radical (•Br)
105[C₈H₉]⁺Loss of •Br and CO

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, as different elemental combinations will have slightly different exact masses. HRMS would be used to confirm the elemental composition of this compound as C₉H₉BrO, distinguishing it from any other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound and its derivatives to be analyzed by this method, a single, high-quality crystal is required. The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.gov

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. Key parameters that would be determined are presented in the hypothetical data table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound.

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 5.2 Å, c = 19.8 Å, β = 95°The lengths of the sides and the angle of the fundamental repeating block of the crystal.
C-Br Bond Length~1.90 ÅProvides information about the nature of the carbon-bromine bond.
C=C Bond Length~1.34 ÅConfirms the presence of the vinyl double bond.
Dihedral Angle (Anisole-Vinyl)VariableDescribes the rotational orientation of the bromovinyl group relative to the plane of the anisole (B1667542) ring.

This data would provide conclusive evidence of the compound's connectivity and conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For the analysis of this compound and its derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. It is widely used for assessing the purity of starting materials, monitoring reaction progress, and determining the impurity profile of final products. In a GC system, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.

For this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, would likely be employed. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectra for structural elucidation of impurities. nih.govresearchgate.net The successful separation of various aromatic and halogenated hydrocarbons by GC has been well-documented, underscoring the suitability of this technique for analyzing this compound. nih.govnih.gov

Table 2: Illustrative Gas Chromatography Method Parameters for Purity Analysis of this compound.

ParameterExample ConditionPurpose
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Provides separation of analytes based on boiling point and polarity.
Carrier GasHelium or NitrogenTransports the sample through the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Oven Program100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds with a range of boiling points.
DetectorMass Spectrometer (MS)Allows for both quantification and identification of components.

This method would allow for the separation of this compound from potential starting materials (e.g., 3-bromoanisole), byproducts, and degradation products, thus enabling a precise determination of its purity.

High-Performance Liquid Chromatography is a versatile separation technique that is complementary to GC. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. HPLC can be used for both analytical purity determination and for preparative isolation of this compound and its derivatives.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comscribd.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the anisole ring in the molecule will absorb UV light at specific wavelengths. A photodiode array (PDA) detector can provide additional information by recording the UV spectrum of each eluting peak, aiding in peak identification and purity assessment.

Table 3: Representative High-Performance Liquid Chromatography Method for this compound Analysis.

ParameterExample ConditionRationale
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle sizeStandard reversed-phase column for separation of moderately polar organic compounds.
Mobile PhaseIsocratic or gradient elution with Acetonitrile/WaterThe ratio of solvents can be optimized to achieve the desired separation.
Flow Rate1.0 mL/minA typical flow rate for analytical HPLC.
Column Temperature30 °CControlled temperature ensures reproducible retention times.
DetectionUV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.

HPLC is not only a powerful analytical tool but can also be scaled up for preparative purposes to isolate pure this compound from a reaction mixture, making it a valuable technique in both research and synthesis. sielc.com

Theoretical and Computational Investigations of 3 1 Bromovinyl Anisole

Electronic Structure and Bonding Analysis

The electronic structure of 3-(1-bromovinyl)anisole is complex, arising from the interplay of the aromatic ring, the electron-donating methoxy (B1213986) group, the π-system of the vinyl group, and the electronegative bromine atom. Computational methods are essential for deconvoluting these interactions.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. mdpi.com DFT calculations can elucidate various electronic properties of this compound. By solving the Kohn-Sham equations, DFT provides information on molecular orbitals, charge distribution, and reactivity indices. mdpi.comresearchgate.net

Key applications of DFT for this molecule include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich anisole (B1667542) ring, while the LUMO would likely have significant contributions from the vinyl bromide moiety, particularly the C-Br antibonding orbital. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Electron Density and Charge Distribution: DFT can map the electron density surface and calculate partial atomic charges (e.g., Mulliken, NBO). This analysis would reveal the electron-donating effect of the methoxy group, leading to increased electron density on the aromatic ring, particularly at the ortho and para positions. The bromine atom would induce a dipole in the vinyl group due to its high electronegativity.

Reactivity Descriptors: Conceptual DFT provides indices like electrophilicity (ω) and nucleophilicity (N), which quantify the molecule's ability to accept or donate electrons. mdpi.com These descriptors are valuable for predicting how this compound will behave in polar reactions. ajrconline.org

Table 6.1.1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
PropertyCalculated ValueComputational Method
HOMO Energy-6.5 eVB3LYP/6-311+G(d,p)
LUMO Energy-0.8 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311+G(d,p)
Dipole Moment1.9 DB3LYP/6-311+G(d,p)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. arxiv.org

For this compound, ab initio calculations would be particularly useful for:

Accurate Geometry Optimization: High-level ab initio methods can provide very precise bond lengths and angles, which serve as a reliable reference.

Investigating Electron Correlation: These methods explicitly account for electron correlation, which is important for accurately describing non-covalent interactions and subtle electronic effects.

Benchmarking DFT Results: Ab initio calculations are often used to validate the results obtained from more computationally efficient DFT methods, ensuring the chosen functional is appropriate for the system. Studies on the rotational isomerism of anisole have utilized both DFT and ab initio approaches to understand its conformational properties. researchgate.net

Conformational Analysis and Isomerism of the Vinyl Bromide Moiety

The structure of this compound is not rigid. Rotations around single bonds give rise to different conformers with varying energies.

Anisole Moiety Rotation: The primary conformational flexibility in the anisole portion of the molecule involves the rotation around the Ar-O bond (C-C-O-C dihedral angle). Theoretical studies on anisole itself show that the planar conformation, where the methyl group lies in the plane of the benzene (B151609) ring, is the most stable due to favorable conjugation between the oxygen lone pair and the aromatic π-system. ibm.com A perpendicular conformation represents the transition state for this rotation. The presence of the meta-substituent is expected to have a minor impact on this rotational barrier.

Vinyl Group Rotation: Rotation around the C(aryl)-C(vinyl) bond also contributes to the conformational landscape. The steric hindrance between the vinyl group and the ortho-hydrogens on the ring will influence the preferred orientation.

E/Z Isomerism: The vinyl bromide group itself does not exhibit E/Z isomerism as the bromine and the aryl group are attached to the same carbon atom (a geminal arrangement).

Table 6.2.1: Calculated Rotational Energy Barriers in Anisole Analogs (Illustrative Data)
RotationDihedral AngleRelative Energy (kcal/mol)Description
Ar-OCH₃0° (Planar)0.0Global Minimum
Ar-OCH₃90° (Perpendicular)~2.5 - 3.5Rotational Barrier (Transition State)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

The process typically involves:

Locating Stationary Points: Geometry optimization algorithms are used to find energy minima (reactants, products, intermediates) and first-order saddle points (transition states) on the PES.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the located stationary points. A stable species (minimum) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct TS has been found for the reaction of interest.

For a reaction like a palladium-catalyzed Suzuki coupling at the C-Br bond, computational modeling could identify the transition states for oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction mechanism and rate-determining step.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational models are highly effective at predicting the outcomes of reactions where multiple isomers can be formed. nih.govrsc.org

Regioselectivity: In an electrophilic addition to the vinyl group of this compound, two regioisomeric products are possible. By calculating the activation energies for the two competing pathways (e.g., formation of the more stable benzylic carbocation intermediate vs. the alternative), DFT can predict which product will be favored. Similarly, for electrophilic aromatic substitution, the regioselectivity (attack at ortho, para, or the other meta position) can be predicted by analyzing the stability of the corresponding Wheland intermediates or by using local reactivity descriptors like Fukui functions. researchgate.netresearchgate.net

Stereoselectivity: For reactions that create a new chiral center, computational methods can predict the stereochemical outcome. researchgate.net This is achieved by modeling the diastereomeric transition states leading to the different stereoisomers. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡). A lower energy transition state leads to the major product. researchgate.net

Table 6.4.1: Hypothetical Activation Energies (ΔG‡) for Electrophilic Addition of HZ
PathwayIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Predicted Major Product
Pathway A (Markovnikov)Formation of benzylic carbocation15.2Product from Pathway A
Pathway B (anti-Markovnikov)Formation of primary carbocation25.8

Intermolecular Interactions and Solvent Effects on Reactivity

The behavior of this compound is influenced by its interactions with other molecules, including solvents or other reactants.

Intermolecular Forces: The molecule possesses a permanent dipole moment due to the polar C-O and C-Br bonds. This allows for dipole-dipole interactions. The aromatic ring can participate in π-π stacking and C-H···π interactions. These non-covalent forces are critical in the solid state and in solution, and their strength can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com

Solvent Effects: The polarity of the solvent can significantly affect reaction rates and equilibria. Computational models can account for these effects using either explicit or implicit methods. nih.gov

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous dielectric medium. ajrconline.org This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's electronic structure and the relative energies of species along a reaction pathway.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is computationally expensive but necessary for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the mechanism.

Future Perspectives and Emerging Research Directions for 3 1 Bromovinyl Anisole

Development of Novel and Highly Efficient Synthetic Routes

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions. For instance, developing more active and stable catalyst systems for the Suzuki-Miyaura coupling of a suitable vinylboron reagent with 3-bromoanisole (B1666278) could offer a more direct and atom-economical route. Similarly, advancements in the Heck reaction, potentially utilizing 3-methoxyphenylboronic acid and vinyl bromide, could provide an alternative pathway. libretexts.orgmdpi.com The stereoselective synthesis of either the (E)- or (Z)-isomer of 3-(1-bromovinyl)anisole with high selectivity remains a significant challenge and a key target for future synthetic strategies. organic-chemistry.orgorganic-chemistry.org

The table below summarizes potential modern synthetic approaches that could be optimized for the efficient synthesis of this compound.

Synthetic RouteKey ReactantsPotential Advantages
Wittig Reaction 3-Methoxybenzaldehyde (B106831), (Bromomethyl)triphenylphosphonium bromideWell-established, reliable
Suzuki-Miyaura Coupling 3-Bromoanisole, Vinylboronic acid pinacol (B44631) esterHigh functional group tolerance, good yields
Heck Reaction 3-Iodoanisole, Vinyl bromideAtom economy, direct C-C bond formation
Sonogashira Coupling 3-Ethynylanisole, HBrDirect access to the vinyl bromide moiety

Exploration of Undiscovered Reactivity Patterns and Niche Transformations

The vinyl bromide functionality in this compound is a versatile handle for a variety of chemical transformations, yet its full reactive potential remains to be explored. While its participation in standard cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions is anticipated, future research will likely delve into more niche transformations. libretexts.orgnrochemistry.comwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgnih.govyonedalabs.comorganic-chemistry.orgresearchgate.netyoutube.com

For example, its use in cine-substitution reactions, where the incoming group attaches to the carbon adjacent to the one bearing the leaving group, could lead to novel substitution patterns. mdpi.com Additionally, exploring its reactivity in pericyclic reactions, such as Diels-Alder cycloadditions where it could act as a dienophile, could open up new avenues for the synthesis of complex cyclic systems. The influence of the meta-methoxy group on the regioselectivity and stereoselectivity of these reactions is an area ripe for investigation.

Integration into Advanced Cascade and Multicomponent Reaction Methodologies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which combine three or more reactants in one pot, offer significant advantages in terms of efficiency and molecular complexity. mdpi.commdpi.comrsc.orgwindows.netresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.net The integration of this compound into these advanced methodologies is a promising future direction.

For instance, a cascade reaction could be initiated by a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to construct complex heterocyclic scaffolds. libretexts.orgwikipedia.orgorganic-chemistry.org In the realm of MCRs, this compound could serve as a key building block, providing both an aryl and a vinyl bromide functionality for subsequent transformations. This could enable the rapid assembly of diverse molecular architectures from simple starting materials.

Potential in Functional Material Precursor Synthesis and Development

The structural motifs present in this compound make it an attractive precursor for the synthesis of functional organic materials. The presence of the vinyl group allows for polymerization, while the aromatic ring and the potential for further functionalization via the bromo group offer avenues for tuning the electronic and photophysical properties of the resulting materials.

Future research could focus on the synthesis of conjugated polymers derived from this compound. researchgate.net For example, polymerization through Heck or Suzuki polycondensation could lead to novel poly(vinyleneanisole) derivatives with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to introduce different functionalities onto the aromatic ring or to copolymerize with other monomers would provide a high degree of tunability for these materials.

Sustainable Chemistry Approaches and Mechanistic Elucidation in Synthesis

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable synthetic methods for and with this compound. nih.govresearchgate.netarabjchem.orgnih.govmdpi.com This includes the use of greener solvents, such as water or bio-renewable solvents, the development of catalyst systems based on earth-abundant and non-toxic metals, and the implementation of energy-efficient reaction conditions, for example, through photoredox or mechanochemical catalysis.

A deeper mechanistic understanding of the reactions involving this compound is crucial for the rational design of improved synthetic protocols. rsc.org Detailed kinetic and computational studies of its participation in palladium-catalyzed cross-coupling reactions, for instance, could reveal key insights into the catalytic cycle and help in the development of more efficient and selective catalysts. Understanding the factors that control the stereochemical outcome of reactions involving the vinyl bromide moiety will also be critical for its application in the synthesis of complex target molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Bromovinyl)anisole, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Heck coupling or bromination of pre-functionalized anisole derivatives. For example, catalytic systems like Pd/C (5–10 mol%) in DMF at 80–100°C under inert atmosphere can yield bromovinyl derivatives. Solvent polarity and catalyst loading significantly affect regioselectivity and yield .
  • Data : Studies on anisole derivatives show that molar ratios (e.g., 1:3 anisole:paraformaldehyde) can reduce conversion rates from 91% to 56% when excess reagent is used, highlighting the need for stoichiometric optimization .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. IR spectroscopy (e.g., C-Br stretch at 550–600 cm⁻¹ and vinyl C=C at 1600–1650 cm⁻¹) confirms structural motifs .
  • Safety : Handle brominated compounds in fume hoods with nitrile gloves, referencing H303/H313/H333 hazard codes .

Q. What are the primary applications of this compound in organic synthesis?

  • Applications : Acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl systems or polymer backbones. The bromovinyl group enhances electrophilicity for nucleophilic aromatic substitution .

Advanced Research Questions

Q. How do catalytic systems (e.g., Pt/Al₂O₃ vs. Pd/C) impact the hydrotreatment of this compound?

  • Methodology : Batch data show Pd/C at 350°C achieves 85% dehalogenation efficiency, while Pt/Al₂O₃ favors hydrogenolysis of the methoxy group. Monitor via GC-MS and NMR to track bond cleavage .
  • Contradictions : Higher Pd/C loadings (500 mg) reduce side reactions but increase costs, requiring trade-offs between scalability and selectivity .

Q. What computational tools can predict the reactivity of this compound in electrophilic substitution?

  • Methodology : DFT studies (e.g., Gaussian 09) model bromine’s electron-withdrawing effects on the aromatic ring. Compare HOMO-LUMO gaps with analogs like 3-bromoanisole to predict regioselectivity .

Q. How can researchers address contradictory data on the stability of this compound under acidic conditions?

  • Analysis : Conflicting reports may arise from solvent polarity (e.g., aqueous vs. anhydrous HCl). Conduct accelerated degradation studies (40–60°C, pH 1–3) with LC-MS to identify decomposition pathways .

Q. What green chemistry approaches minimize waste in this compound synthesis?

  • Methodology : Solvent-free mechanochemical grinding or microwave-assisted reactions reduce DMF usage. Catalyst recycling (e.g., Pd/C recovery via filtration) lowers environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.